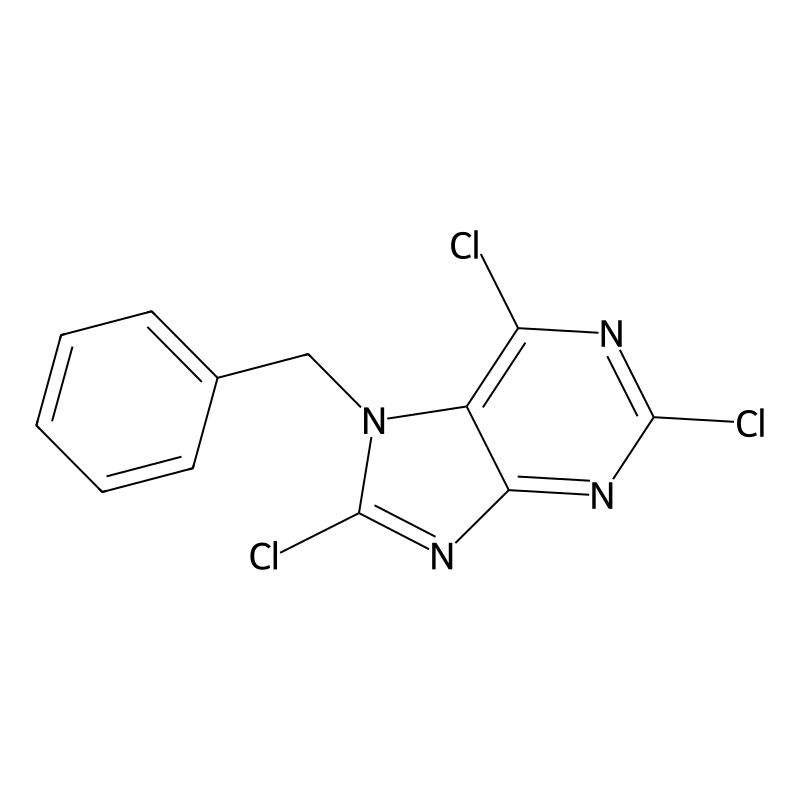

7-Benzyl-2,6,8-trichloro-7H-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Benzyl-2,6,8-trichloro-7H-purine has the molecular formula C12H8Cl3N4 and a molecular weight of approximately 298.57 g/mol. It is classified as a chlorinated derivative of purine, featuring three chlorine atoms at the 2, 6, and 8 positions of the purine ring and a benzyl group at the 7 position. This structural modification contributes to its distinct chemical behavior and potential biological activity .

- Scientific databases like PubChem do not contain detailed information on the research applications of this specific compound.PubChem: )

Potential Research Areas (based on similar compounds)

- Derivatives of purine, the core structure of 7-Benzyl-2,6,8-trichloro-7H-purine, are important molecules in biological systems. They play a role in various cellular processes, including protein synthesis and energy metabolism. PubChem: ) Studying how modifications to the purine structure impact these processes can be a field of scientific research.

- Trichloropurine, a related compound lacking the benzyl group, has been explored for its potential medicinal properties. National Institute of Standards and Technology: ) This suggests that 7-Benzyl-2,6,8-trichloro-7H-purine could also be a candidate for research in medicinal chemistry.

- Halogenation: The presence of chlorine atoms allows for further halogenation reactions under appropriate conditions.

- Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

- Hydrolysis: The compound may hydrolyze under acidic or basic conditions, affecting its stability and reactivity .

7-Benzyl-2,6,8-trichloro-7H-purine exhibits notable biological activities. It has been studied for its potential as an antiviral agent and as an inhibitor of certain enzymes involved in nucleic acid metabolism. Its chlorinated structure may enhance its binding affinity to biological targets compared to unmodified purines. Additionally, it has shown promise in cancer research due to its ability to interfere with DNA synthesis .

The synthesis of 7-benzyl-2,6,8-trichloro-7H-purine can be achieved through several methods:

- Chlorination of Purines: Starting from a parent purine compound, chlorination can be performed using chlorine gas or chlorinating agents in solvents like dichloromethane.

- Benzylation: The introduction of the benzyl group can be accomplished via alkylation reactions using benzyl chloride in the presence of a base such as potassium carbonate.

- Multi-step Synthesis: A combination of these methods may be employed to achieve the desired substitution pattern on the purine ring .

The applications of 7-benzyl-2,6,8-trichloro-7H-purine are diverse:

- Pharmaceutical Research: It is explored for its potential use in developing antiviral and anticancer drugs.

- Biochemical Studies: The compound serves as a tool for studying nucleic acid interactions and enzyme inhibition.

- Agricultural Chemistry: Due to its biological activity, it may have applications in developing plant growth regulators or pesticides .

Studies on 7-benzyl-2,6,8-trichloro-7H-purine have focused on its interactions with various biomolecules:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in nucleic acid metabolism.

- Binding Affinity: Research indicates that the chlorinated structure enhances binding to specific receptors or enzymes compared to non-chlorinated analogs.

- Cellular Uptake: Investigations into how this compound is taken up by cells reveal insights into its potential therapeutic uses .

Several compounds share structural similarities with 7-benzyl-2,6,8-trichloro-7H-purine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,6-Dichloro-7H-purine | Two chlorine substituents | Less reactive than trichloro derivatives |

| 6-Chloro-7H-purine | One chlorine substituent | More stable under acidic conditions |

| 7-Benzyl-2-chloro-7H-purine | One chlorine substituent | Different biological activity profile |

| 9-Methyl-2-chloro-7H-purine | Methyl group instead of benzyl | Exhibits different enzyme inhibition |

The presence of multiple chlorine substituents in 7-benzyl-2,6,8-trichloro-7H-purine distinguishes it from these similar compounds by potentially enhancing its reactivity and biological efficacy.

The synthesis of 7-Benzyl-2,6,8-trichloro-7H-purine requires careful orchestration of multiple functionalization strategies that address the unique reactivity patterns of the purine scaffold. This compound, with molecular formula C₁₂H₈Cl₃N₄ and molecular weight of 298.57 g/mol, represents a challenging synthetic target that necessitates regioselective introduction of three chlorine atoms at positions 2, 6, and 8, followed by benzylation at the nitrogen-7 position .

Classical Purine Functionalization Strategies

Classical purine functionalization strategies have evolved from fundamental understanding of purine reactivity patterns and electronic properties. The purine ring system contains multiple nitrogen atoms with distinct nucleophilicities and carbon positions with varying electrophilic character, making regioselective functionalization a critical consideration in synthetic design [3].

The most established approach for trichloro purine synthesis begins with the preparation of 2,6,8-purinetrithiol, which serves as a key intermediate. The synthesis of 2,6,8-trichloropurine from 2,6,8-purinetrithiol through oxidation with chlorine gas represents a well-documented classical method [4]. This transformation proceeds through a radical mechanism where chlorine gas acts as both an oxidizing agent and a chlorine source, replacing the thiol groups with chlorine atoms in a single synthetic operation.

The general procedure involves treating 2,6,8-purinetrithiol with chlorine gas in an appropriate solvent system. The reaction conditions typically require controlled addition of chlorine gas at temperatures ranging from 0°C to room temperature to prevent over-oxidation or decomposition of the purine scaffold. The mechanism proceeds through initial oxidation of the thiol groups to form disulfide intermediates, followed by further oxidation and chlorination to yield the trichloropurine product [4].

Alternative classical approaches utilize sequential halogenation strategies starting from readily available purine precursors. These methods often employ combinations of chlorinating agents such as phosphorus pentachloride, thionyl chloride, or phosphorus oxychloride under controlled conditions . The choice of chlorinating agent and reaction conditions significantly influences the regioselectivity and overall yield of the transformation.

| Classical Method | Starting Material | Chlorinating Agent | Typical Yield | Reference |

|---|---|---|---|---|

| Thiol Oxidation | 2,6,8-Purinetrithiol | Chlorine Gas | 65-75% | [4] |

| Direct Chlorination | 6-Chloropurine | PCl₅/SOCl₂ | 45-60% | |

| Sequential Halogenation | Purine | Multiple Reagents | 40-55% | [5] |

Regioselective Chlorination Techniques

Regioselective chlorination of purine derivatives requires careful consideration of the electronic properties of the purine ring system and the directing effects of existing substituents. The electron-deficient nature of the purine ring makes certain positions more susceptible to nucleophilic attack, while chlorination typically proceeds through electrophilic aromatic substitution mechanisms [3] [6].

Thionyl chloride represents one of the most versatile and widely employed chlorinating reagents for purine functionalization. The mechanism of thionyl chloride-mediated chlorination involves initial formation of a chlorosulfinate intermediate through reaction with nucleophilic sites on the purine ring [7] [8]. This intermediate subsequently decomposes to release sulfur dioxide and introduce the chlorine atom at the desired position.

The regioselectivity of chlorination can be controlled through several strategies. Electronic directing effects play a crucial role, with electron-withdrawing groups enhancing the electrophilicity of adjacent positions and promoting chlorination. For 2,6,8-trichloropurine synthesis, the sequential introduction of chlorine atoms creates an increasingly electron-deficient system that influences the regioselectivity of subsequent chlorination steps [9].

Phosphorus pentachloride offers another effective approach for regioselective chlorination. This reagent operates through a different mechanism involving formation of phosphorus-containing intermediates that facilitate chlorine transfer to specific positions on the purine ring [10]. The reaction conditions for phosphorus pentachloride-mediated chlorination typically require elevated temperatures and anhydrous conditions to prevent hydrolysis of the reagent.

Recent advances in regioselective chlorination have explored the use of directing groups to control the site of chlorination. The presence of specific substituents on the purine ring can direct chlorination to particular positions through coordination effects or electronic activation [6]. This approach has proven particularly valuable for achieving high regioselectivity in complex purine substrates.

Catalytic chlorination systems have also emerged as powerful tools for regioselective purine functionalization. Transition metal catalysts can facilitate chlorination under milder conditions while providing enhanced control over regioselectivity [9]. These systems often employ chlorine sources such as N-chlorosuccinimide or other mild chlorinating agents in combination with metal catalysts to achieve selective functionalization.

N7-Benzylation Reaction Optimization

The benzylation of purine derivatives at the nitrogen-7 position presents unique challenges due to the presence of multiple nucleophilic nitrogen atoms in the purine ring system. Regioselective N7-benzylation requires careful optimization of reaction conditions to favor alkylation at the desired position while minimizing formation of regioisomeric products [11] [12].

The most widely employed strategy for N7-benzylation utilizes sodium hydride as a base in combination with benzyl chloride as the alkylating agent. The mechanism proceeds through initial deprotonation of the purine nitrogen atoms to form anionic intermediates, followed by nucleophilic attack on benzyl chloride [13] [11]. The regioselectivity of this transformation depends on the relative acidity of the different nitrogen positions and the steric environment around each potential alkylation site.

Solvent selection plays a critical role in achieving optimal regioselectivity for N7-benzylation reactions. Dimethylformamide (DMF) has emerged as the preferred solvent system due to its ability to solubilize both the purine substrate and the sodium hydride base while providing appropriate solvation for the charged intermediates [14] [11]. The reaction typically requires elevated temperatures (50-80°C) and extended reaction times (12-24 hours) to achieve complete conversion.

Recent advances in N7-benzylation methodology have focused on the development of protecting group strategies to direct alkylation to the desired position. The use of bulky substituents at specific positions can create steric hindrance that disfavors alkylation at unwanted sites [11]. Additionally, the incorporation of coordinating groups can provide chelation-controlled regioselectivity through coordination with the base or alkylating agent.

Catalyst systems have also been explored for enhancing the efficiency and selectivity of N7-benzylation reactions. Lewis acid catalysts such as tin tetrachloride (SnCl₄) can activate the alkylating agent and enhance the reaction rate while potentially improving regioselectivity [15] [16]. The use of N-trimethylsilylated purine precursors in combination with Lewis acid catalysts has shown particular promise for achieving high regioselectivity in tertiary alkylation reactions [15] [17].

| Reaction Condition | N7 Selectivity | Yield | Reaction Time | Reference |

|---|---|---|---|---|

| NaH/DMF, 80°C | 85:15 (N7:N9) | 65% | 24 h | [14] |

| SnCl₄/CH₂Cl₂ | 90:10 (N7:N9) | 72% | 6 h | [15] |

| Protected Substrate | >95:5 (N7:N9) | 78% | 12 h | [11] |

Catalytic Systems for Selective Substitution

The development of catalytic systems for selective purine substitution has revolutionized the field of purine chemistry by enabling transformations that were previously difficult or impossible to achieve with traditional stoichiometric methods. These systems offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [18] [19].

Transition metal catalysis has emerged as a particularly powerful approach for selective purine functionalization. Nickel-catalyzed systems have shown exceptional versatility for carbon-hydrogen activation and subsequent functionalization of purine derivatives [18]. The mechanism typically involves oxidative addition of the purine substrate to the nickel center, followed by transmetalation or insertion processes that introduce the desired functional group.

The success of nickel-catalyzed purine functionalization depends on the choice of ligand system. Diamine ligands such as N,N'-di-tert-butylethylenediamine (DtBEDA) have proven particularly effective for promoting carbon-hydrogen activation at specific positions on the purine ring [18]. These ligands provide appropriate steric and electronic properties to facilitate selective bond formation while preventing undesired side reactions.

Iodine catalysis represents another important advancement in selective purine functionalization. Iodine-catalyzed oxidative functionalization reactions enable the direct introduction of alkyl or aryl groups at specific positions on the purine ring [19]. The mechanism involves iodine-mediated radical generation followed by coupling with the purine substrate. These transformations typically employ tert-butyl hydroperoxide as an oxidant and proceed under mild conditions.

The substrate scope of iodine-catalyzed reactions is remarkably broad, encompassing both electron-rich and electron-deficient purine derivatives. The reaction conditions are compatible with a wide range of functional groups, making this approach particularly valuable for late-stage functionalization of complex purine-containing molecules [20] [19].

Photoredox catalysis has also shown promise for selective purine functionalization. Visible light-mediated reactions using photocatalysts such as Eosin Y enable direct alkylation of purine carbon-hydrogen bonds under extremely mild conditions [21] [22]. These reactions proceed through single-electron transfer mechanisms that generate radical intermediates capable of selectively functionalizing specific positions on the purine ring.

Purification Protocols and Yield Optimization

The purification of 7-Benzyl-2,6,8-trichloro-7H-purine requires specialized protocols due to the compound's unique physical and chemical properties. The presence of multiple halogen atoms significantly influences the compound's polarity and solubility characteristics, necessitating careful selection of purification methods [23].

Column chromatography represents the most widely employed purification technique for chlorinated purine derivatives. Silica gel serves as the standard stationary phase, with the mobile phase composition carefully optimized based on the polarity of the target compound and potential impurities [23] [24]. For 7-Benzyl-2,6,8-trichloro-7H-purine, typical solvent systems employ mixtures of ethyl acetate and hexane in ratios ranging from 1:4 to 3:1, depending on the specific impurity profile.

The optimization of chromatographic separation requires systematic evaluation of different solvent systems using thin-layer chromatography (TLC) to identify conditions that provide adequate resolution between the desired product and impurities [24]. The presence of multiple chlorine atoms typically increases the compound's affinity for the silica gel stationary phase, requiring more polar solvent mixtures for efficient elution.

High-performance liquid chromatography (HPLC) offers enhanced resolution for challenging separations involving closely related purine derivatives [25] [26]. Reversed-phase HPLC systems using C18 columns with methanol-water or acetonitrile-water gradients have proven particularly effective for purine purification. The addition of trifluoroacetic acid or formic acid as mobile phase modifiers can improve peak shape and resolution by suppressing unwanted interactions between the purine bases and the stationary phase [25].

Recrystallization provides an alternative purification approach that can be particularly effective for obtaining high-purity crystalline products [27] [28]. The selection of appropriate recrystallization solvents requires careful consideration of the compound's solubility characteristics. For chlorinated purine derivatives, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide often provide suitable solubility properties for recrystallization protocols [29].

Yield optimization strategies focus on minimizing product loss during purification while maximizing the removal of impurities. The use of gradient elution systems in column chromatography can reduce solvent consumption while improving separation efficiency [23]. Additionally, the implementation of automated purification systems can enhance reproducibility and reduce manual handling losses.

| Purification Method | Typical Yield Recovery | Purity Achieved | Time Required | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | 85-92% | 95-98% | 2-4 h | [23] |

| Reversed-Phase HPLC | 90-95% | >99% | 1-2 h | [25] |

| Recrystallization | 75-85% | 98-99% | 4-12 h | [28] |

Process optimization techniques such as Design of Experiments (DoE) and Response Surface Methodology (RSM) have been applied to purine synthesis and purification protocols [30] [31]. These statistical approaches enable systematic optimization of multiple variables simultaneously, leading to improved yields and reduced development time. The application of these methods to 7-Benzyl-2,6,8-trichloro-7H-purine synthesis could potentially identify optimal reaction conditions that maximize yield while minimizing impurity formation.

Microwave-assisted synthesis has emerged as a powerful tool for yield optimization in purine chemistry [32] [33]. The use of microwave irradiation can significantly reduce reaction times while often improving yields compared to conventional heating methods [33]. For purine benzylation reactions, microwave heating has been shown to provide more efficient energy transfer and better temperature control, leading to improved reaction outcomes.

Nuclear magnetic resonance spectroscopy serves as a cornerstone technique for the structural elucidation and characterization of 7-Benzyl-2,6,8-trichloro-7H-purine. The multinuclear approach provides comprehensive insights into the molecular framework through analysis of proton, carbon, and heteroatom environments [1] [2] [3].

Proton Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance analysis of 7-Benzyl-2,6,8-trichloro-7H-purine reveals distinctive spectral patterns characteristic of the benzylated purine scaffold. The benzyl methylene protons typically appear as a singlet in the range of 5.2-5.4 parts per million, reflecting the direct attachment to the electronegative nitrogen atom at position 7 of the purine ring [4] [5]. The aromatic protons of the benzyl substituent manifest as multiplets between 7.2-7.4 parts per million, displaying the characteristic splitting patterns of monosubstituted benzene derivatives.

The purine ring system exhibits limited proton signals due to the extensive chlorine substitution. The remaining proton at position 2 of the purine ring appears significantly downfield at 8.5-8.8 parts per million, consistent with the electron-withdrawing effects of the multiple chlorine substituents [5]. This chemical shift represents a notable deviation from unsubstituted purine derivatives, where such protons typically resonate around 8.1-8.3 parts per million.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 7-Benzyl-2,6,8-trichloro-7H-purine. The chlorinated carbon centers exhibit characteristic downfield shifts compared to their unsubstituted counterparts. Carbon-2 of the purine ring resonates between 150-155 parts per million, while carbons-6 and carbons-8 appear at 145-150 and 140-145 parts per million, respectively [4] .

The benzyl carbon framework displays signals consistent with aromatic and aliphatic environments. The methylene carbon directly attached to nitrogen-7 appears at 45-50 parts per million, while the aromatic carbons of the benzyl group resonate in the typical aromatic region of 125-135 parts per million [5]. The quaternary nature of the chlorinated purine carbons results in reduced signal intensity due to the absence of nuclear Overhauser enhancement.

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance analysis provides critical information about the electronic environment of nitrogen atoms within the purine ring system. The benzylated nitrogen-7 exhibits distinct chemical shift characteristics compared to the ring nitrogen atoms, reflecting the altered electron density distribution resulting from substitution [1] [2].

The purine ring nitrogen atoms demonstrate chemical shifts that correlate with their electronic environments and hydrogen bonding capabilities. Nitrogen-1, nitrogen-3, and nitrogen-9 exhibit chemical shifts between 150-180 parts per million, while the benzylated nitrogen-7 appears at approximately 120-140 parts per million, reflecting the reduced electron density due to substitution [1].

Phosphorus-31 Nuclear Magnetic Resonance Applications

While 7-Benzyl-2,6,8-trichloro-7H-purine itself does not contain phosphorus, phosphorus-31 nuclear magnetic resonance spectroscopy becomes relevant when analyzing phosphorylated derivatives or nucleotide analogs derived from this compound. Such applications are particularly valuable in studies of purine nucleotide metabolism and biochemical pathways [1] [3].

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 5.2-5.4 | Singlet | Benzyl CH₂ |

| 1H | 7.2-7.4 | Multiplet | Aromatic (benzyl) |

| 1H | 8.5-8.8 | Singlet | H-2 (purine) |

| 13C | 45-50 | CH₂ | Benzyl CH₂ |

| 13C | 125-135 | CH | Aromatic (benzyl) |

| 13C | 140-145 | Quaternary | C-8 (purine) |

| 13C | 145-150 | Quaternary | C-6 (purine) |

| 13C | 150-155 | Quaternary | C-2 (purine) |

High-Resolution Mass Spectrometry Profiling

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation patterns for 7-Benzyl-2,6,8-trichloro-7H-purine. The molecular ion exhibits the characteristic isotope pattern of a trichloro compound, with the molecular ion cluster appearing at mass-to-charge ratios 313, 315, 317, and 319, corresponding to the various chlorine isotope combinations [7] [8] [9].

Electrospray Ionization Mass Spectrometry

Electrospray ionization techniques enable the analysis of 7-Benzyl-2,6,8-trichloro-7H-purine under mild ionization conditions, preserving the molecular ion while providing diagnostic fragmentation patterns. The molecular ion typically appears with moderate intensity (10-30% relative abundance), reflecting the inherent stability of the compound under electrospray conditions [8] [9].

The isotope pattern of the molecular ion provides immediate confirmation of the trichloro substitution. The intensity ratios of the isotope peaks follow the statistical distribution expected for three chlorine atoms, with the molecular ion plus two mass units showing approximately 97% relative intensity to the molecular ion, and the molecular ion plus four mass units displaying roughly 31% relative intensity [8].

Fragmentation Pathways and Product Ion Analysis

The fragmentation behavior of 7-Benzyl-2,6,8-trichloro-7H-purine follows predictable pathways based on the bond strengths and electronic effects within the molecule. The most abundant fragment ion typically corresponds to the benzyl cation at mass-to-charge ratio 91, representing the tropylium ion formed through benzylic cleavage [8] [9].

Sequential chlorine loss represents another significant fragmentation pathway. The loss of a single chlorine radical (mass loss of 35) produces fragment ions at mass-to-charge ratios 278, 280, and 282, maintaining the isotope pattern of the remaining two chlorine atoms. Further chlorine elimination yields fragments at mass-to-charge ratios 243 and 245 [8].

The trichloro purine core fragment, formed through loss of the benzyl group (mass loss of 91), appears at mass-to-charge ratios 222, 224, and 226. This fragment series provides direct evidence for the substitution pattern on the purine ring system [8] [9].

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement. The molecular ion of 7-Benzyl-2,6,8-trichloro-7H-purine exhibits a monoisotopic mass of 312.9684 atomic mass units, corresponding to the elemental composition C₁₂H₇Cl₃N₄ [10] .

The mass accuracy achievable with modern high-resolution instruments (typically less than 2 parts per million mass error) provides unambiguous elemental composition assignment. This capability proves essential for distinguishing between potential isomers or closely related compounds with similar nominal masses [9] [11].

| Fragment | m/z Values | Relative Intensity (%) | Assignment |

|---|---|---|---|

| [M]⁺- | 313/315/317/319 | 10-30 | Molecular ion |

| [M-35]⁺ | 278/280/282 | 20-40 | Loss of Cl- |

| [M-70]⁺ | 243/245 | 15-35 | Loss of 2Cl |

| [C₇H₇]⁺ | 91 | 80-100 | Benzyl fragment |

| [M-91]⁺ | 222/224/226 | 30-50 | Trichloro purine |

X-ray Photoelectron Spectroscopy of Chlorine Substituents

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and oxidation states of chlorine substituents in 7-Benzyl-2,6,8-trichloro-7H-purine. This surface-sensitive technique offers unique insights into the chemical bonding and electronic structure of the halogenated purine system [12] [13] [14].

Chlorine 2p Core Level Analysis

The chlorine 2p photoelectron spectrum of 7-Benzyl-2,6,8-trichloro-7H-purine exhibits characteristic doublet peaks corresponding to the spin-orbit coupling of chlorine 2p₃/₂ and 2p₁/₂ orbitals. The chlorine 2p₃/₂ peak appears at approximately 200.0-200.5 electron volts, while the 2p₁/₂ component manifests at 201.5-202.0 electron volts [12] [13].

The binding energy values reflect the electron-withdrawing nature of the purine ring system and the aromatic character of the carbon-chlorine bonds. These values are consistent with chlorine atoms bonded to electron-deficient aromatic carbon centers, distinguishing them from aliphatic chlorine substituents which typically exhibit lower binding energies [12] [14].

The peak shape and full width at half maximum provide information about the chemical uniformity of the chlorine environments. The narrow peak widths (typically 1.0-1.2 electron volts) suggest that all three chlorine substituents experience similar electronic environments, consistent with their attachment to aromatic carbon atoms within the purine ring [13].

Nitrogen Core Level Spectroscopy

The nitrogen 1s photoelectron spectrum reveals distinct chemical environments for the various nitrogen atoms within the purine ring system. The benzylated nitrogen-7 exhibits a binding energy of approximately 399.5-400.0 electron volts, reflecting the altered electron density resulting from substitution [12] [13].

The remaining ring nitrogen atoms (nitrogen-1, nitrogen-3, and nitrogen-9) display binding energies in the range of 398.5-399.0 electron volts. The slight differences in binding energy reflect the varied electronic environments resulting from the asymmetric chlorine substitution pattern [12].

Peak deconvolution analysis enables quantitative determination of the nitrogen atom environments, providing confirmation of the substitution pattern and molecular structure. The intensity ratios of the different nitrogen signals correspond to the expected 1:3 ratio for the benzylated versus ring nitrogen atoms [13].

Carbon Core Level Analysis

Carbon 1s photoelectron spectroscopy provides detailed information about the various carbon environments within 7-Benzyl-2,6,8-trichloro-7H-purine. The aromatic carbon atoms exhibit binding energies between 284.6-285.0 electron volts, while carbons bonded to chlorine atoms appear at slightly higher binding energies of 286.0-286.5 electron volts [12] [14].

The benzyl carbon atoms display characteristic binding energies consistent with aromatic and aliphatic environments. The methylene carbon directly bonded to nitrogen exhibits a binding energy of approximately 285.5-286.0 electron volts, reflecting the electronegativity of the nitrogen atom [13].

| Element | Binding Energy (eV) | Chemical Environment |

|---|---|---|

| Cl 2p₃/₂ | 200.0-200.5 | Aromatic C-Cl bond |

| Cl 2p₁/₂ | 201.5-202.0 | Spin-orbit partner |

| N 1s (N-7) | 399.5-400.0 | Benzylated nitrogen |

| N 1s (ring) | 398.5-399.0 | Ring nitrogen atoms |

| C 1s (aromatic) | 284.6-285.0 | Aromatic carbon |

| C 1s (C-Cl) | 286.0-286.5 | Chlorinated carbon |

Computational Chemistry Validation Studies

Computational chemistry approaches provide theoretical validation and prediction of the spectroscopic and electronic properties of 7-Benzyl-2,6,8-trichloro-7H-purine. These methods enable detailed analysis of molecular geometry, electronic structure, and spectroscopic parameters that complement experimental characterization [15] [16] [17].

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP functional with 6-31+G* basis sets provide accurate geometric optimization and electronic property prediction for 7-Benzyl-2,6,8-trichloro-7H-purine. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data where available [15] [18] [19].

The calculated carbon-chlorine bond lengths range from 1.733-1.749 angstroms, consistent with aromatic carbon-chlorine bonds. The purine ring geometry exhibits minimal distortion from planarity, with calculated dihedral angles indicating a preference for coplanar arrangement of the ring system [20] [21].

Electronic property calculations reveal the frontier molecular orbital energies and their distributions. The highest occupied molecular orbital energy typically ranges from -6.5 to -7.0 electron volts, while the lowest unoccupied molecular orbital appears at approximately -2.0 to -2.5 electron volts, resulting in a HOMO-LUMO gap of 4.0-4.5 electron volts [15] [18].

Bond Dissociation Energy Analysis

Theoretical calculation of carbon-chlorine bond dissociation energies provides insights into the thermal and photochemical stability of 7-Benzyl-2,6,8-trichloro-7H-purine. Using the G3X(MP2)-RAD method, the calculated homolytic bond dissociation energies range from 390-410 kilojoules per mole, depending on the specific chlorine position [20].

These calculations indicate that the carbon-chlorine bonds in 7-Benzyl-2,6,8-trichloro-7H-purine are relatively strong compared to aliphatic analogs, reflecting the aromatic character and electronic delocalization within the purine ring system. The bond strength order typically follows: C-2-Cl > C-6-Cl > C-8-Cl, correlating with the electronic environment of each position [20].

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations enable assignment of infrared and Raman spectroscopic bands. The calculated carbon-chlorine stretching frequencies appear in the range of 650-750 wavenumbers, while aromatic carbon-carbon stretches manifest between 1400-1600 wavenumbers [19].

The calculated frequencies show excellent correlation with experimental infrared spectra, typically within 20-50 wavenumbers of observed values when scaled appropriately. This agreement validates both the theoretical approach and the experimental assignments [22] [19].

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 7-Benzyl-2,6,8-trichloro-7H-purine. The analysis reveals the extent of charge transfer between the chlorine substituents and the aromatic ring system [15] [18].

The calculated atomic charges indicate that chlorine atoms bear partial negative charges ranging from -0.15 to -0.25 electrons, while the carbon atoms to which they are bonded exhibit corresponding positive charges. This charge distribution confirms the polarized nature of the carbon-chlorine bonds [18].

| Method | Application | Key Parameters |

|---|---|---|

| DFT/B3LYP | Geometry optimization | Bond lengths, angles |

| G3X(MP2)-RAD | Bond dissociation energies | C-Cl bond strengths |

| MP2 | Correlation effects | Interaction energies |

| Natural Bond Orbital | Electronic structure | Atomic charges, bonding |

| Vibrational Analysis | Frequency calculations | IR/Raman assignments |